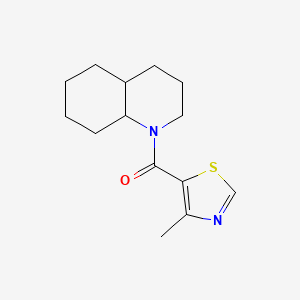![molecular formula C13H17F3N2O3S B7544594 N-[[4-(diethylsulfamoyl)phenyl]methyl]-2,2,2-trifluoroacetamide](/img/structure/B7544594.png)
N-[[4-(diethylsulfamoyl)phenyl]methyl]-2,2,2-trifluoroacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[4-(diethylsulfamoyl)phenyl]methyl]-2,2,2-trifluoroacetamide, commonly known as DAPT, is a potent and selective inhibitor of γ-secretase, an enzyme that plays a crucial role in the processing of amyloid precursor protein (APP) and Notch receptors. DAPT has been widely used in scientific research to study the molecular mechanisms underlying Alzheimer's disease and cancer.
Mecanismo De Acción
DAPT acts as a γ-secretase inhibitor by binding to the active site of the enzyme and preventing the cleavage of N-[[4-(diethylsulfamoyl)phenyl]methyl]-2,2,2-trifluoroacetamide and Notch receptors. This leads to a decrease in the production of amyloid beta peptides and the activation of Notch signaling pathway, which are implicated in the development of Alzheimer's disease and cancer, respectively.
Biochemical and Physiological Effects:
DAPT has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In Alzheimer's disease models, DAPT reduces the production of amyloid beta peptides and improves cognitive function. In cancer models, DAPT inhibits cell proliferation, induces apoptosis, and enhances the sensitivity of cancer cells to chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DAPT has several advantages as a research tool, including its high potency and selectivity for γ-secretase, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, DAPT also has some limitations, such as its instability in aqueous solutions, its potential off-target effects, and its limited solubility in organic solvents.
Direcciones Futuras
There are several future directions for research involving DAPT. One area of interest is the development of more stable and effective γ-secretase inhibitors for the treatment of Alzheimer's disease and cancer. Another area of interest is the investigation of the role of γ-secretase in other cellular processes and diseases, such as inflammation, cardiovascular disease, and diabetes. Finally, the use of DAPT as a tool for studying the molecular mechanisms underlying γ-secretase function and regulation is likely to continue to be an important area of research.
Métodos De Síntesis
DAPT can be synthesized using a multi-step process involving the reaction of 4-(diethylsulfamoyl)benzaldehyde with 2,2,2-trifluoroacetyl chloride in the presence of a base, followed by reduction with sodium borohydride and acylation with acetic anhydride. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
DAPT has been extensively used in scientific research to investigate the role of γ-secretase in the processing of N-[[4-(diethylsulfamoyl)phenyl]methyl]-2,2,2-trifluoroacetamide and Notch receptors, which are involved in the pathogenesis of Alzheimer's disease and cancer, respectively. DAPT has also been used to study the effects of γ-secretase inhibition on various cellular processes, such as cell proliferation, differentiation, and apoptosis.
Propiedades
IUPAC Name |
N-[[4-(diethylsulfamoyl)phenyl]methyl]-2,2,2-trifluoroacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2O3S/c1-3-18(4-2)22(20,21)11-7-5-10(6-8-11)9-17-12(19)13(14,15)16/h5-8H,3-4,9H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZWQYXRBDRVSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)CNC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[4-(diethylsulfamoyl)phenyl]methyl]-2,2,2-trifluoroacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[2-(3-Chlorophenyl)pyrrolidin-1-yl]-2-methyl-[1,2]oxazolo[2,3-a]pyrimidin-7-one](/img/structure/B7544518.png)
![1-(4-Chlorophenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]ethanone](/img/structure/B7544530.png)
![N-{3-[5-(furan-2-yl)-1-(pyrrolidin-1-ylacetyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B7544546.png)
![2,6-Dimethyl-4-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]morpholine](/img/structure/B7544551.png)
![2-[[5-(Dimethylamino)-1,3-dimethylpyrazol-4-yl]methylamino]-1-(4-methoxyphenyl)ethanol](/img/structure/B7544552.png)
![N-(2-chlorobenzyl)-N'-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]ethanediamide](/img/structure/B7544568.png)
![N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]-1-(3-methyl-1-benzofuran-2-yl)ethanamine](/img/structure/B7544569.png)

![4-[(7-Chloroquinolin-8-yl)methyl]piperazin-2-one](/img/structure/B7544576.png)
![N-[3-(acetylamino)phenyl]-2-[(1,2-dimethyl-4-oxo-1,4-dihydropyridin-3-yl)oxy]acetamide](/img/structure/B7544583.png)
![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-N'-[4-(2-methyl-2H-tetrazol-5-yl)phenyl]ethanediamide](/img/structure/B7544588.png)
![3-Methyl-4-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]morpholine](/img/structure/B7544596.png)
![1-pyrazin-2-yl-N-[2-(pyrimidin-2-ylamino)ethyl]piperidine-3-carboxamide](/img/structure/B7544607.png)